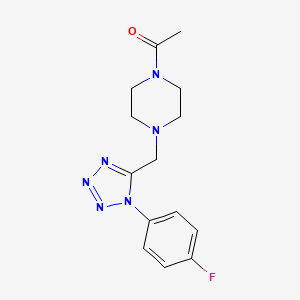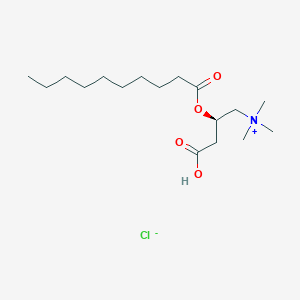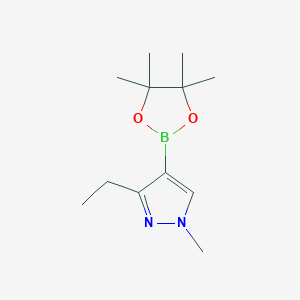![molecular formula C23H30N4O3S2 B2840494 4-(N-butyl-N-methylsulfamoyl)-N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide CAS No. 850903-36-5](/img/structure/B2840494.png)
4-(N-butyl-N-methylsulfamoyl)-N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N-butyl-N-methylsulfamoyl)-N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide is a useful research compound. Its molecular formula is C23H30N4O3S2 and its molecular weight is 474.64. The purity is usually 95%.
BenchChem offers high-quality 4-(N-butyl-N-methylsulfamoyl)-N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N-butyl-N-methylsulfamoyl)-N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization of Metal Complexes
4-methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene sulphonamide, a compound related to the one , was studied for the synthesis of metal complexes with Zinc (II) and Copper (II) ions. These complexes were structurally elucidated through various spectral methods and found to be non-electrolytic. Such complexes can increase biological and catalytic potential in the pharmaceutical and chemical industries (Orie et al., 2021).
Heterocyclic Synthesis
The metalation of pyridinesulphonamides, including compounds similar to the one , led to the synthesis of pyridine-fused isothiazoles and 1,2-oxathioles. This research highlights the potential for creating novel heterocyclic compounds (Alo et al., 1992).
Photophysical Properties
Studies on pyridyl substituted benzamides have shown aggregation-enhanced emission and multi-stimuli-responsive properties, indicating potential applications in material science, especially in the development of smart materials and sensors (Srivastava et al., 2017).
Synthesis of Heterocyclic Compounds
Research into the synthesis of thiophenylhydrazonoacetates, which share structural similarities with the compound , has led to the development of various pyrazole, isoxazole, pyrimidine, triazine, and other heterocyclic derivatives. This work contributes to the field of synthetic organic chemistry and the development of new heterocyclic compounds (Mohareb et al., 2004).
Polymer Synthesis
The compound , being a benzamide derivative, is structurally related to polyamides and poly(amide-imide)s synthesized from benzamide derivatives. These polymers have potential applications in high-performance materials due to their high thermal stability and solubility in polar solvents (Saxena et al., 2003).
Metabolic Pathway Studies
Compounds structurally similar to 4-(N-butyl-N-methylsulfamoyl)-N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide have been used in studies to understand metabolic pathways in rats and dogs, providing insights into the metabolism of small-molecule inhibitors in biological systems (Yue et al., 2011).
Propriétés
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(3-cyano-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3S2/c1-5-6-12-26(4)32(29,30)18-9-7-17(8-10-18)22(28)25-23-20(14-24)19-11-13-27(16(2)3)15-21(19)31-23/h7-10,16H,5-6,11-13,15H2,1-4H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKXERNDEQNOMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-butyl-N-methylsulfamoyl)-N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(2-methoxyethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2840423.png)
![2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2840427.png)
![N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2840429.png)
![N-{3-[(3-chloro-4-methoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B2840430.png)
![Ethyl 5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2840431.png)
![1-[(Naphthalen-1-yl)methyl]-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2840432.png)
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone](/img/structure/B2840434.png)